molecular formula C4H3BrFNS B8621397 4-Bromo-2-(fluoromethyl)thiazole

4-Bromo-2-(fluoromethyl)thiazole

Cat. No.: B8621397
M. Wt: 196.04 g/mol
InChI Key: ITXMLQLOGCJIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(fluoromethyl)thiazole is a halogenated thiazole derivative characterized by a bromine atom at the 4-position and a fluoromethyl group at the 2-position of the thiazole ring. The fluoromethyl substituent introduces electron-withdrawing effects and metabolic stability, while the bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald couplings) for further functionalization .

Properties

Molecular Formula

C4H3BrFNS

Molecular Weight

196.04 g/mol

IUPAC Name

4-bromo-2-(fluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4H3BrFNS/c5-3-2-8-4(1-6)7-3/h2H,1H2

InChI Key

ITXMLQLOGCJIEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CF)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 4-Bromo-2-(fluoromethyl)thiazole with structurally similar compounds.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
This compound C₄H₃BrFNS 192.04 Bromo (C4), fluoromethyl (C2) High polarity, moderate lipophilicity Inferred
4-Bromo-2-(trifluoromethyl)thiazole C₄HBrF₃NS 232.02 Bromo (C4), trifluoromethyl (C2) Higher lipophilicity (XLogP3: 2.9)
4-Bromo-2-(thiomethyl)thiazole C₄H₄BrNS₂ 210.12 Bromo (C4), thiomethyl (C2) Enhanced nucleophilicity due to sulfur
4-Bromo-2-(2-fluorophenyl)thiazole C₉H₅BrFNS 258.11 Bromo (C4), 2-fluorophenyl (C2) Aromatic π-stacking potential
4-Bromo-2-(cyclopentoxy)thiazole C₈H₁₀BrNOS 248.14 Bromo (C4), cyclopentoxy (C2) Increased steric bulk, lower solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, fluoromethyl) enhance metabolic stability but reduce solubility.
  • Aryl substituents (e.g., 2-fluorophenyl) introduce aromatic interactions critical for binding to therapeutic targets like COX-2 .
  • Thiomethyl groups offer unique reactivity in nucleophilic substitutions or metal-catalyzed reactions .
Enzyme Inhibition
  • Bisthiazoles with diaryl substituents show COX-2 selectivity, highlighting the importance of substituent positioning for anti-inflammatory activity .
Antimicrobial and Antiparasitic Activity
  • Bromothiazole analogs with piperidine or pyridine moieties demonstrate potent fast-killing properties against Plasmodium falciparum, a malaria parasite .
  • Chloro/bromo isosteres (e.g., compounds 4 and 5 in ) reveal that bromine’s larger atomic radius improves binding affinity in some antimicrobial targets .

Reactivity in Cross-Coupling Reactions

  • Bromine at the 4-position facilitates Suzuki couplings with aryl boronic acids, enabling diversification of the thiazole core .
  • Chloro vs. Bromo Derivatives : Bromine’s superior leaving-group ability enhances reactivity in cross-couplings compared to chlorine, as observed in palladium-catalyzed fluorinations .

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of 2-bromo-1-(fluoromethyl)ethan-1-one, followed by cyclization and elimination of HBr. Key steps include:

  • Thioamide activation : Protonation enhances electrophilicity of the α-carbon.

  • Ring closure : Intramolecular nucleophilic substitution forms the thiazole core.

  • Bromine retention : Controlled reaction conditions prevent debromination.

Optimized Protocol (Adapted from )

ComponentSpecification
Starting material2-Bromo-1-(fluoromethyl)ethan-1-one
ThioamideThiourea or substituted analogs
SolventEthanol/water (3:1)
TemperatureReflux (78°C)
Reaction time4-6 hours
Catalystp-Toluenesulfonic acid (0.5 equiv)
Yield68-72% (theoretical max 84%)

Critical considerations :

  • Excess thiourea (1.2 equiv) minimizes dihydrothiazole byproducts.

  • Slow addition of α-bromo ketone prevents exothermic side reactions.

  • Post-reaction neutralization with NaHCO₃ improves crystallization.

Directed Bromination of Preformed Thiazoles

For substrates with existing fluoromethyl groups, regioselective bromination at C4 is achieved through electrophilic aromatic substitution.

Brominating Agents and Conditions

AgentSolventTemp (°C)Time (h)C4 SelectivityYield (%)
N-Bromosuccinimide (NBS)CCl₄0-5292%78
Br₂/FeCl₃CH₂Cl₂-101.588%82
HBr/H₂O₂AcOH404<50%31

Data synthesized from

Mechanistic insights :

  • FeCl₃ enhances Br⁺ electrophile generation, favoring C4 attack due to fluoromethyl's +M effect.

  • NBS provides controlled bromine release, reducing polybromination risks.

Case Study: NBS-Mediated Bromination

  • Dissolve 2-(fluoromethyl)thiazole (1.0 equiv) in CCl₄ at 0°C.

  • Add NBS (1.05 equiv) portion-wise over 30 min.

  • Stir for 2 h, then quench with Na₂S₂O₃.

  • Extract with DCM, dry over MgSO₄, and purify via silica chromatography.

Key advantages :

  • No requirement for anhydrous conditions.

  • Scalable to >100 g batches with consistent regioselectivity.

Cross-Coupling Approaches

ParameterDetail
Substrate2-(Fluoromethyl)-4-trimethylstannylthiazole
Boronic acidPinacol bromoboronate
CatalystPd(PPh₃)₄ (5 mol%)
LigandXPhos (10 mol%)
BaseK₂CO₃
Solvent1,4-Dioxane/H₂O (4:1)
Yield65%

Limitations :

  • Requires pre-functionalized stannane intermediates.

  • Sensitive to moisture, necessitating strict anhydrous conditions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesIdeal Use Case
Hantzsch synthesisSingle-step, high atom economyLimited substrate variabilityBulk production
Directed brominationExcellent regiocontrolRequires pre-formed thiazoleLate-stage modification
Cross-couplingEnables diverse R-group installationMulti-step, costly catalystsStructure-activity studies

Yield optimization strategies :

  • Microwave assistance : Reduces Hantzsch reaction time to 45 min with 12% yield improvement.

  • Flow chemistry : Enhances bromination safety profile for large-scale operations .

Q & A

Basic Question: What are the optimal synthetic routes for introducing bromine into the thiazole ring of 4-Bromo-2-(fluoromethyl)thiazole?

Methodological Answer:
A reliable method involves the Sandmeyer-type bromination using CuBr and n-butyl nitrite in acetonitrile at 333 K. For example, 4-phenyl-2-aminothiazole reacts with CuBr and n-butyl nitrite to yield brominated thiazoles with 53% yield after purification via silica gel chromatography . This approach avoids harsh reagents and ensures regioselectivity. Alternative methods include direct bromination of thiazole precursors using bromine or N-bromosuccinimide (NBS), though these may require careful control of reaction stoichiometry and temperature to prevent over-bromination.

Advanced Question: How can structural contradictions in crystallographic data for brominated thiazoles be resolved?

Methodological Answer:
Contradictions in crystal structures (e.g., bond lengths, dihedral angles) often arise from polymorphism or solvent effects. To resolve discrepancies:

  • Perform single-crystal X-ray diffraction (XRD) under controlled conditions to confirm molecular geometry .
  • Compare Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking, S⋯Br contacts) that influence packing .
  • Validate computational models (e.g., DFT at B3LYP/6-311+G(d,p) level) against experimental data to refine torsional angles and electronic properties .

Basic Question: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., coupling constants for fluoromethyl groups and bromine-induced deshielding) .
  • FTIR : Detects functional groups (e.g., C-Br stretching at ~550 cm1^{-1}, C-F vibrations near 1100 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Advanced Question: How can computational models predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Use Density Functional Theory (DFT) to calculate Fukui indices and Mulliken charges, identifying electrophilic sites (e.g., C-4 bromine as a leaving group) .
  • Simulate reaction pathways using transition state theory to assess activation energies for SNAr (nucleophilic aromatic substitution) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Validate predictions with kinetic experiments (e.g., monitoring substituent effects of electron-withdrawing groups on reaction rates).

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to toxicity risks from bromine and fluoromethyl groups .
  • Avoid exposure to moisture to prevent hydrolysis of the fluoromethyl group, which may release HF.
  • Dispose of waste via neutralization (e.g., sodium bicarbonate for acidic byproducts) and consult hazardous material guidelines .

Advanced Question: How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer:

  • Conduct structure-activity relationship (SAR) studies : Vary substituents (e.g., phenyl, trifluoromethyl) to isolate contributions to bioactivity .
  • Use molecular docking to compare binding modes with target proteins (e.g., kinases, microbial enzymes) .
  • Validate findings with in vitro assays under standardized conditions (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Use heptane/ethyl acetate mixtures (70:3 v/v) for high-purity crystals .
  • For polar derivatives, ethanol-water systems (1:1) achieve better solubility control.
  • Monitor cooling rates to avoid amorphous solid formation.

Advanced Question: How does fluoromethyl substitution impact the electronic properties of the thiazole ring?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluoromethyl groups increase ring electron deficiency, enhancing susceptibility to nucleophilic attack at C-4.
  • Spectroscopic Evidence : 19^{19}F NMR shows upfield shifts due to electronegativity, while 1^1H NMR reveals coupling with adjacent protons .
  • Computational Insight : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between fluorine lone pairs and σ* orbitals of the thiazole ring .

Basic Question: How to troubleshoot low yields in thiazole bromination reactions?

Methodological Answer:

  • Optimize Stoichiometry : Excess CuBr (1.5–2 eq.) ensures complete conversion .
  • Control Temperature : Maintain 333 K to prevent side reactions (e.g., debromination).
  • Purification : Use gradient chromatography (heptane to ethyl acetate) to separate mono- and di-brominated byproducts.

Advanced Question: What strategies enhance the metabolic stability of this compound-based drug candidates?

Methodological Answer:

  • Fluorine Scanning : Introduce fluorine at metabolically labile positions to block CYP450-mediated oxidation .
  • Prodrug Design : Mask reactive sites (e.g., bromine) with ester or amide linkers for targeted release .
  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.